
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of acetamide derivatives, including those with bromo, methyl, and phenoxy groups, are of significant interest in the field of medicinal chemistry due to their potential bioactive properties. These compounds are studied for their synthetic methods, structural characterization, and chemical properties to explore their applications in pharmaceuticals and other areas.
Synthesis Analysis
Acetamide derivatives are typically synthesized through multi-step reactions involving alkylation, nitration, and acetylation processes. The synthesis often starts from simple precursors such as p-acetamidophenol, followed by modifications like alkylation with dibromobutane or reaction with chloroacetyl chloride in the presence of catalysts to introduce desired functional groups (Zhang Da-yang, 2004), (Deepali B Magadum, G. Yadav, 2018).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These analyses reveal the arrangement of atoms within the molecule and the presence of intramolecular hydrogen bonding, which can influence the compound's physical and chemical properties (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, including acetylation, chemoselective N-acetylation, and reactions with different acyl donors. These reactions are crucial for modifying the chemical structure to achieve desired bioactivities and properties. The presence of specific functional groups like bromo and phenoxy influences the reactivity and outcomes of these reactions (Yonas Habtegiorghies Belay et al., 2012).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography studies provide detailed information on the crystal packing, hydrogen bonding, and overall stability of these compounds (Zhu-Ping Xiao et al., 2009).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the functional groups present in the acetamide derivatives. Studies involving NMR and IR spectroscopy, along with computational methods, help in understanding these properties and predicting the behavior of these compounds in different chemical environments (A. Nikonov et al., 2016).
Aplicaciones Científicas De Investigación
Pharmacological Properties and Therapeutic Potential
Cytotoxic, Anti-inflammatory, Analgesic, and Antipyretic Activities : A study by Rani et al. (2016) synthesized derivatives of N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide through a multi-step sequence starting from the Leuckart reaction, aiming to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The study found that compounds with bromo, tert-butyl, and nitro groups exhibited significant activities comparable to standard drugs due to their structural features, highlighting their therapeutic potential (Rani, Pal, Hegde, & Hashim, 2016).
Anticancer Activities : Another research effort by Rani et al. (2014) developed novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer activity against breast cancer and neuroblastoma cell lines. The study identified specific compounds, notably one with chlorophenyl and nitrophenoxy groups, as exhibiting potent anticancer, anti-inflammatory, and analgesic activities, suggesting a promising avenue for developing new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Synthesis and Structural Analysis
Synthesis and Antimicrobial Profile : Fuloria et al. (2014) reported on the synthesis of Schiff bases and thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate, exploring their antibacterial and antifungal activities. This work contributes to the understanding of how structural modifications can influence the biological activity of acetamide derivatives, providing a foundation for further development of antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Chemoselective Acetylation for Antimalarial Drugs : Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. Their research not only optimized the process conditions but also provided insights into the reaction mechanism and kinetics, demonstrating the versatility of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-3-13-5-7-14(8-6-13)21-11-17(20)19-16-9-4-12(2)10-15(16)18/h4-10H,3,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUZRHSIXJGLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-2-(4-ethylphenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]ethyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547917.png)
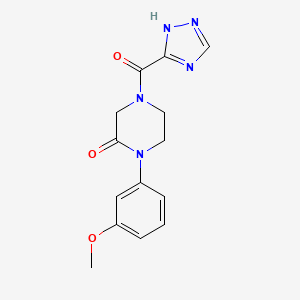
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)
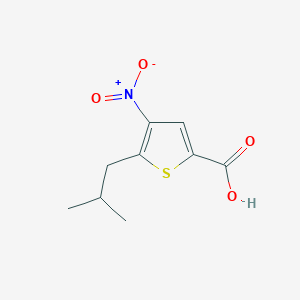
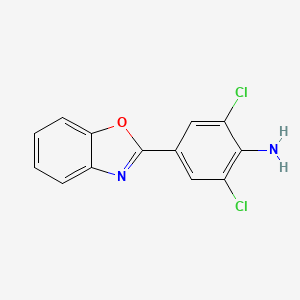
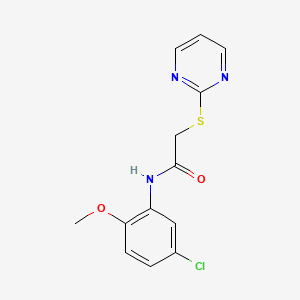
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)

![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)
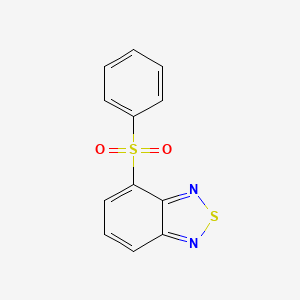

![5-(2-chlorophenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-furamide](/img/structure/B5548024.png)
![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)
